Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate
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Overview
Description
Preparation Methods
The synthesis of Emiglitate involves several steps, starting with the preparation of the deoxynojirimycin derivative. The synthetic route typically includes the protection of hydroxyl groups, selective oxidation, and subsequent deprotection. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Emiglitate undergoes various chemical reactions, including:
Oxidation: Emiglitate can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Emiglitate, leading to the formation of new compounds.
Scientific Research Applications
Emiglitate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alpha-glucosidase inhibition.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Studied for its potential in managing diabetes mellitus by reducing postprandial hyperglycemia and insulin requirements.
Mechanism of Action
Emiglitate exerts its effects by inhibiting the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. This inhibition reduces the rate of glucose absorption in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include acid glucan-1,4-alpha-glucosidase, and other related enzymes .
Comparison with Similar Compounds
Emiglitate is often compared with other alpha-glucosidase inhibitors such as:
Miglitol: Another alpha-glucosidase inhibitor with similar effects on glucose metabolism but different pharmacokinetic properties.
Acarbose: A less absorbable alpha-glucosidase inhibitor that also reduces postprandial blood glucose levels but with a different mechanism of action.
Voglibose: Another inhibitor with a unique structure and mechanism, used in the management of diabetes.
Emiglitate stands out due to its potent inhibition of glucose-induced insulin release and its specific molecular targets, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWORXYTJRPSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861033 |
Source
|
Record name | Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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